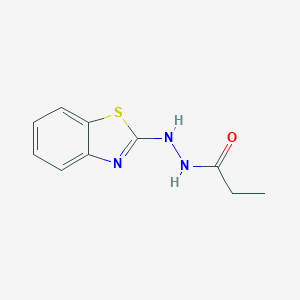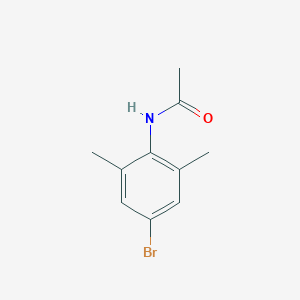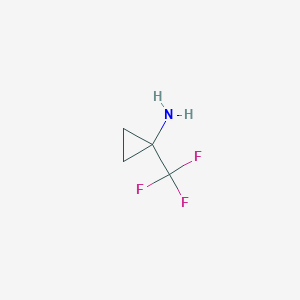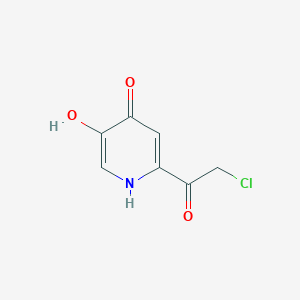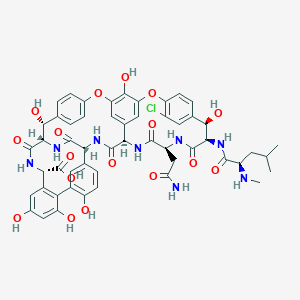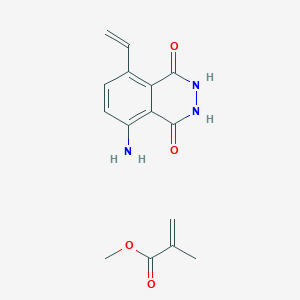
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a synthetic polymer that has gained significant attention in the field of materials science and biomedical research. This copolymer has unique properties that make it a promising candidate for various applications, including drug delivery, tissue engineering, and biosensors.
作用機序
The mechanism of action of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is not fully understood. However, it is believed that the copolymer interacts with the biological environment, including cells and tissues, through various mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to the controlled release of drugs, promotion of cell growth, and sensing of analytes.
生化学的および生理学的効果
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. The copolymer has also been shown to promote cell adhesion and proliferation, indicating its potential use in tissue engineering. In addition, the copolymer has been shown to have good biocompatibility and biodegradability, which are important properties for biomedical applications.
実験室実験の利点と制限
The advantages of using 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer in lab experiments include its unique properties, including its controlled release behavior, biocompatibility, and biodegradability. However, the copolymer also has limitations, including its complex synthesis process and limited availability.
将来の方向性
There are several future directions for the research and development of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer. These include:
1. Further optimization of the synthesis method to improve the copolymer's properties and reduce the cost of production.
2. Exploration of the copolymer's potential in targeted drug delivery and cancer therapy.
3. Investigation of the copolymer's potential in tissue engineering, including its use in the development of scaffolds and hydrogels.
4. Development of biosensors based on the copolymer for the detection of various analytes.
5. Study of the copolymer's interactions with biological systems to better understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a promising synthetic polymer with unique properties that make it a promising candidate for various applications, including drug delivery, tissue engineering, and biosensors. The copolymer's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this copolymer are needed to fully explore its potential in biomedical applications.
合成法
The synthesis of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer involves the copolymerization of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione (AVPD) and methyl methacrylate (MMA). The copolymerization can be carried out by various methods, including solution polymerization, emulsion polymerization, and suspension polymerization. The choice of the method depends on the desired properties of the copolymer and the intended application.
科学的研究の応用
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has been extensively studied for its potential applications in drug delivery, tissue engineering, and biosensors. In drug delivery, the copolymer can be used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. The copolymer can also be used in tissue engineering to promote cell growth and tissue regeneration. In biosensors, the copolymer can be used as a sensing material for the detection of various analytes, including glucose, cholesterol, and uric acid.
特性
CAS番号 |
121864-91-3 |
|---|---|
製品名 |
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer |
分子式 |
C15H17N3O4 |
分子量 |
303.31 g/mol |
IUPAC名 |
5-amino-8-ethenyl-2,3-dihydrophthalazine-1,4-dione;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2.C5H8O2/c1-2-5-3-4-6(11)8-7(5)9(14)12-13-10(8)15;1-4(2)5(6)7-3/h2-4H,1,11H2,(H,12,14)(H,13,15);1H2,2-3H3 |
InChIキー |
PWXMHKVWMZURIL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
正規SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
同義語 |
5-amino-8-vinylphthalazine-1,4(2H,3H)-dione -methyl methacrylate copolymer AVPD-MMA copolyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



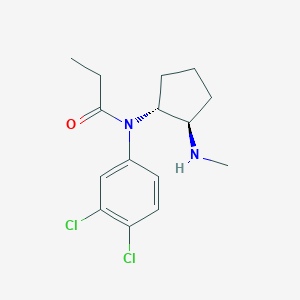
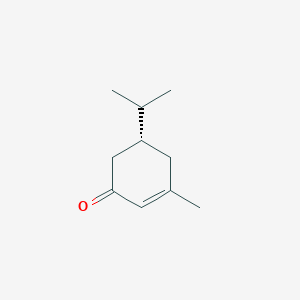
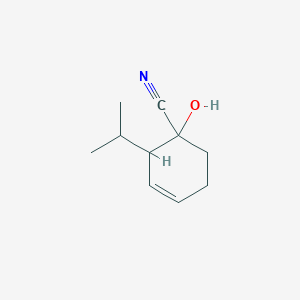
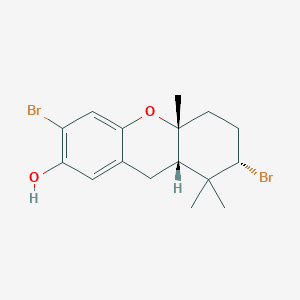
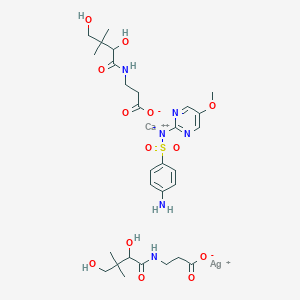
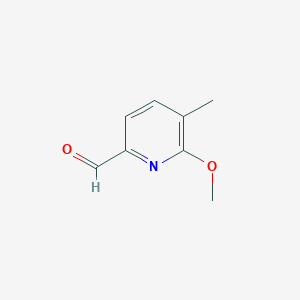
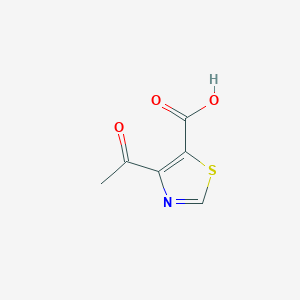
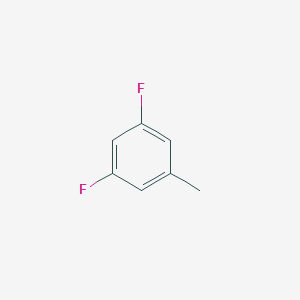
![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
